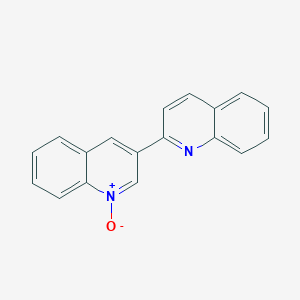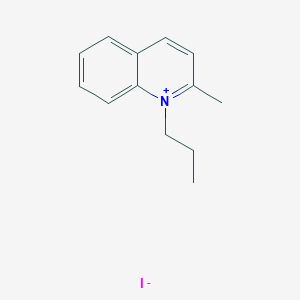![molecular formula C12H15NO B14622669 Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- CAS No. 58907-93-0](/img/structure/B14622669.png)
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring. This compound is known for its significant biological activity and potential as a synthetic intermediate. It has been studied extensively due to its unique structural properties and its ability to interact with various biological targets.
Synthetic Routes and Reaction Conditions:
Tandem Heterocyclization: One of the primary methods for synthesizing pyrrolo[2,1-b]oxazole derivatives involves the use of 2-aminoethanols.
Catalytic Systems: Another method involves the use of a catalytic system consisting of 10 mol % [PdCl2(MeCN)2], 1 equivalent of benzoquinone, and 10 equivalents of LiCl as a weak Lewis acid in refluxing tetrahydrofuran.
Industrial Production Methods:
Microwave Activation: Industrial production methods may include the use of microwave activation to enhance reaction rates and yields.
Types of Reactions:
Oxidation: Pyrrolo[2,1-b]oxazole derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for this compound. Reagents such as halogens, alkylating agents, and acylating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthetic intermediate in the construction of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a subject of interest in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific biological context and the target involved .
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
Pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibition and other biological activities.
Uniqueness: Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- is unique due to its fused ring system, which imparts distinct structural and electronic properties. This uniqueness contributes to its specific biological activities and its potential as a versatile synthetic intermediate .
Propiedades
Número CAS |
58907-93-0 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(6-3-1)11-9-14-12-7-4-8-13(11)12/h1-3,5-6,11-12H,4,7-9H2 |
Clave InChI |
KNGNCXDJOVIPSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2N(C1)C(CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





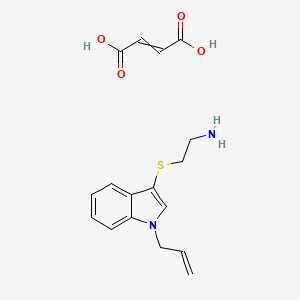
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
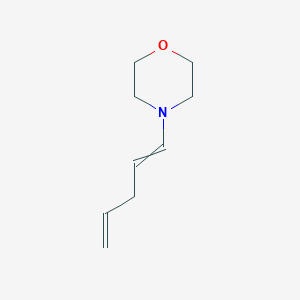
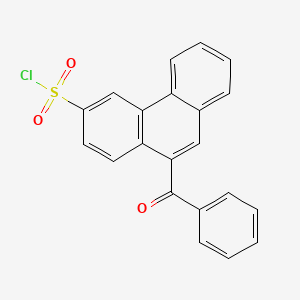
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
